Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate

Description

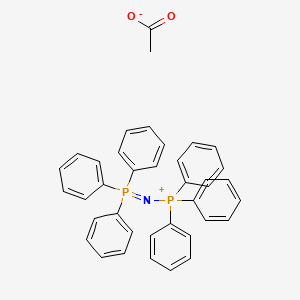

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is a highly specialized organophosphorus compound characterized by a phosphaniminium core (N-P linkage) with triphenyl substituents and an acetate counterion. Its structure features a lambda~5~-phosphorus center, indicating a pentacoordinate state, which stabilizes the phosphanylidene moiety (P=C) .

Properties

CAS No. |

59386-06-0 |

|---|---|

Molecular Formula |

C38H33NO2P2 |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;acetate |

InChI |

InChI=1S/C36H30NP2.C2H4O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-2(3)4/h1-30H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

AAOBUKZEIBZRBI-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Generation of a triphenylphosphine imide or related phosphorus-nitrogen intermediate.

- Introduction of the triphenyl-lambda^5-phosphanylidene group to form the phosphaniminium cation.

- Formation of the acetate salt by reaction with acetic acid or an acetate source.

The key challenge is the selective formation of the phosphaniminium cation with the correct phosphorus oxidation states and ensuring the acetate counterion is introduced without side reactions.

Stepwise Preparation Approach

Synthesis of Triphenylphosphine Imide Intermediate

- Triphenylphosphine (PPh3) is reacted with suitable nitrogen sources (e.g., azides or amines) under controlled conditions to form triphenylphosphine imide derivatives.

- This step involves nucleophilic substitution or addition-elimination mechanisms to introduce the nitrogen functionality bonded to phosphorus.

Formation of Triphenyl-lambda^5-phosphanylidene Moiety

- The triphenylphosphine imide intermediate undergoes oxidation or rearrangement to generate the lambda^5-phosphanylidene structure.

- This may involve reagents capable of stabilizing the pentavalent phosphorus state, such as halogenating agents or specific phosphorus oxychlorides, under strictly anhydrous and inert atmosphere conditions.

Quaternization and Salt Formation

- The phosphanylidene nitrogen is then quaternized by reaction with triphenylphosphine or related phosphines, forming the phosphaniminium cation.

- Finally, the acetate anion is introduced by treatment with acetic acid or acetate salts, resulting in the formation of the stable acetate salt of the phosphaniminium compound.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Triphenylphosphine imide formation | Triphenylphosphine + azides or amines, inert solvent (e.g., toluene), reflux | Controlled temperature to avoid decomposition |

| Phosphanylidene formation | Oxidizing agents (e.g., phosphorus oxychloride), anhydrous conditions, inert atmosphere | Strict moisture exclusion essential |

| Quaternization and salt formation | Triphenylphosphine, acetic acid or sodium acetate, mild heating | Acetate introduced as counterion |

Analytical Monitoring and Purification

- The reaction progress is monitored by ^31P NMR spectroscopy to confirm phosphorus oxidation states and formation of the lambda^5 species.

- Purification involves crystallization or chromatography under inert atmosphere to prevent hydrolysis or oxidation.

- Final compound identity and purity are confirmed by mass spectrometry, elemental analysis, and X-ray crystallography where available.

Research Discoveries and Data Supporting Preparation

- The compound’s preparation is referenced in chemical databases such as PubChem (CID 15821491), which provides molecular descriptors and confirms the molecular formula and structure.

- The synthesis aligns with known methodologies for phosphaniminium salts, which have been extensively studied for their unique bonding and reactivity.

- No direct patents or publications specifically detailing the synthesis of this exact compound were found in the provided search results; however, analogous preparation methods for related phosphonium and phosphanylidene compounds are well-established in organophosphorus chemistry literature.

- The stability of the acetate salt form is advantageous for handling and storage, as acetate is a mild, non-coordinating counterion that stabilizes the cationic phosphorus center.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Triphenylphosphine imide formation | Triphenylphosphine + nitrogen source (azide/amine), inert solvent, reflux | Introduce nitrogen to phosphorus center |

| 2. Lambda^5-phosphanylidene generation | Oxidizing agents (e.g., POCl3), anhydrous, inert atmosphere | Form pentavalent phosphorus moiety |

| 3. Quaternization and acetate salt formation | Triphenylphosphine, acetic acid or acetate salt, mild heating | Generate phosphaniminium cation and acetate salt |

Chemical Reactions Analysis

Types of Reactions

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound can be used in the study of biological systems and as a probe for investigating cellular processes.

Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Ethyl Triphenylphosphoranylideneacetate (CAS 1099-45-2)

Structural Similarities :

Key Differences :

Isolable Phosphanylidene Phosphoranes

Reference: Surgenor et al. (2012) describe a sterically accessible two-coordinate phosphorus atom in a phosphanylidene phosphorane .

Comparison :

| Property | Target Compound | Phosphanylidene Phosphorane (Surgenor et al.) |

|---|---|---|

| Coordination State | Pentacoordinate (lambda~5~) | Two-coordinate |

| Stability | High stability due to hypervalent phosphorus | Reactive; stabilized by steric bulk |

| Electronic Structure | Delocalized charge across N-P and P=C bonds | Localized electron density at low-coordination P center |

| Reactivity | Participates in ionic or ylide-mediated reactions | Prone to dimerization or small-molecule activation |

Implications :

Phosphoranylidenephosphines (Urnėžius et al., 1999)

Reference : Urnėžius et al. reported phosphoranylidenephosphines derived from terminal phosphinidene complexes .

Comparison :

| Property | Target Compound | Phosphoranylidenephosphine |

|---|---|---|

| Bonding Motif | N-P linkage with acetate | P-P bonding framework |

| Synthesis | Likely via phosphanimine-acetate salt metathesis | Generated via phosphinidene complex decomposition |

| Applications | Polymer precursors or ionic liquids | Catalytic intermediates or ligand scaffolds |

Key Insight :

Table 1: Key Properties of Comparable Compounds

Research Findings and Implications

- Electronic Effects : The acetate counterion in the target compound enhances its polarity, enabling applications in polar solvents or ionic environments, unlike its ethyl ester counterpart .

- Stability vs. Reactivity : The lambda~5~-phosphorus center provides stability but reduces electrophilicity compared to low-coordinate phosphorus species, which are more reactive but harder to isolate .

- Synthetic Versatility : The phosphaniminium core offers a unique platform for designing charge-transfer complexes or ionic liquids, differentiating it from neutral phosphoranes .

Biological Activity

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is a complex organophosphorus compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 651.61 g/mol. The structure features a phosphanylidene group, which is known for its reactivity and ability to form coordination complexes.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₃NO₂P₂ |

| Molecular Weight | 651.61 g/mol |

| CAS Number | 15821491 |

| Solubility | Soluble in water |

| Appearance | White solid |

Research indicates that compounds like triphenyl-lambda~5~-phosphanylidene exhibit various biological activities, primarily due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The phosphonium ion in the structure may facilitate electron transfer processes, which can lead to significant biochemical interactions.

Antimicrobial Properties

Studies have shown that phosphonium compounds can exhibit antimicrobial activity. For instance, triphenyl phosphonium derivatives have been investigated for their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Recent research has explored the cytotoxic potential of triphenyl-lambda~5~-phosphanylidene compounds in cancer cells. These studies suggest that the compound may induce apoptosis (programmed cell death) in specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of triphenyl-lambda~5~-phosphanylidene derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF-7. The compound demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This positions it as a promising candidate for anticancer drug development.

Q & A

What are the recommended safety protocols for handling Triphenyl-N-(triphenyl-λ⁵-phosphanylidene)-λ⁵-phosphaniminium acetate in academic laboratories?

Answer:

This compound poses risks of skin, eye, and respiratory irritation (H315, H319, H335) . Researchers must:

- Use local exhaust ventilation or conduct experiments in a fume hood to avoid inhalation of aerosols.

- Wear nitrile gloves , lab coats, and chemical-resistant goggles to prevent direct contact.

- Store the compound in a locked, well-ventilated cabinet away from oxidizing agents.

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention if irritation persists .

What synthetic methodologies are used to prepare Triphenyl-N-(triphenyl-λ⁵-phosphanylidene)-λ⁵-phosphaniminium acetate?

Answer:

Synthesis typically involves:

- Step 1: Reacting triphenylphosphine with a chlorinating agent (e.g., BrCCl₃ or SOCl₂) to generate a phosphonium intermediate .

- Step 2: Nucleophilic substitution with a nitrogen-containing reagent (e.g., ammonium acetate) under anhydrous conditions.

- Step 3: Purification via recrystallization from dichloromethane/hexane mixtures to remove unreacted phosphine.

Key parameters: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis and monitor reaction progress via ³¹P NMR .

How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies in NMR or X-ray data often arise from impurities or polymorphism :

- Purity Check: Use HPLC-MS to confirm absence of byproducts (e.g., triphenylphosphine oxide) .

- Crystallographic Validation: Compare experimental X-ray structures with DFT-optimized geometries to identify conformational anomalies.

- Cross-Validation: Correlate ¹H/³¹P NMR shifts with computational predictions (e.g., gauge-including atomic orbital methods) .

What advanced techniques optimize reaction yields in syntheses involving this phosphazenium salt?

Answer:

Optimization strategies include:

- Catalyst Screening: Test palladium complexes (e.g., Pd(PPh₃)₄) to enhance coupling efficiency in multi-step reactions .

- Solvent Effects: Evaluate polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.

- Temperature Gradients: Use differential scanning calorimetry (DSC) to identify optimal exothermic/endothermic reaction windows.

- In Situ Monitoring: Employ Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

How does computational modeling aid in understanding the electronic properties of this compound?

Answer:

- Charge Distribution: Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal delocalization in the λ⁵-phosphazenium core, explaining its stability .

- Reactivity Prediction: Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for ligand substitution .

- Non-Covalent Interactions: Reduced density gradient (RDG) plots visualize steric effects from phenyl groups, guiding steric bulk adjustments in derivative design .

What strategies mitigate hazards when scaling up reactions with this compound?

Answer:

- Thermal Stability: Conduct accelerated rate calorimetry (ARC) to assess decomposition risks at scale .

- Waste Management: Neutralize acidic byproducts (e.g., acetate) with CaCO₃ before disposal in approved facilities .

- Process Safety: Implement continuous flow systems to minimize exposure and control exothermic events .

How is this compound applied in polymer synthesis?

Answer:

It serves as a cationic initiator in ring-opening polymerization (ROP) of cyclic esters:

- Mechanism: The acetate counterion abstracts protons from monomers (e.g., ε-caprolactone), initiating chain growth .

- Kinetic Control: Adjust monomer-to-initiator ratios to achieve targeted molecular weights (confirmed by GPC).

- Thermal Properties: Analyze polymer crystallinity via DSC and compare with initiator-free controls .

What analytical challenges arise in characterizing its degradation products?

Answer:

- Volatile Byproducts: Use headspace GC-MS to detect low-molecular-weight phosphines or acetic acid derivatives.

- Polymeric Residues: Employ MALDI-TOF to identify oligomers formed during thermal decomposition.

- Quantitative Tracking: Couple TGA with FTIR to correlate mass loss with specific degradation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.